Baliospermin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Baliospermin can be extracted from the roots of Baliospermum montanum using various solvents such as petroleum ether and methanol . The extraction process involves drying and finely powdering the roots, followed by Soxhlet extraction with the chosen solvent . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .

Análisis De Reacciones Químicas

Types of Reactions

Baliospermin undergoes various chemical reactions, including:

Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varied therapeutic effects.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Baliospermin exhibits a range of biological activities, making it a subject of interest in medicinal research:

- Anti-cancer Activity : this compound has shown cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, which is crucial for cancer treatment strategies.

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the nuclear factor kappa B (NF-κB) pathway, thus decreasing the production of pro-inflammatory cytokines. This property is significant for treating conditions such as arthritis and other inflammatory diseases .

- Anti-microbial Properties : this compound demonstrates activity against several bacterial and fungal pathogens. It disrupts microbial cell membranes and inhibits essential enzymes, highlighting its potential in combating infections .

- Hepatoprotective Effects : The compound protects liver cells from damage induced by toxins, enhancing the activity of antioxidant enzymes and reducing lipid peroxidation .

- Immunomodulatory Activity : Studies have indicated that extracts from this compound can stimulate neutrophil function, enhancing phagocytosis and chemotaxis in human immune cells. This suggests potential applications in boosting immune responses .

Immunomodulatory Effects

A study investigated the effects of aqueous extracts of Baliospermum montanum on human neutrophils. Different concentrations (25, 50, 100 μg/ml) were tested for their impact on phagocytosis and chemotaxis. Results indicated a significant increase in neutrophil activity, suggesting that this compound can enhance immune function effectively .

Anti-inflammatory Activity

Research on the ethyl acetate extracts of Baliospermum montanum leaves demonstrated effective anti-inflammatory properties with an IC50 value of 9.08 μg/ml. The study highlighted the presence of flavonoids and tannins as active constituents responsible for these effects .

Anti-arthritic Properties

An investigation into the ethanolic extract of Baliospermum montanum roots revealed significant anti-arthritic activity in a rat model induced with complete Freund’s adjuvant. Parameters such as paw volume and locomotor activity were measured, showing a marked reduction in inflammation and improvement in mobility .

Data Tables

Mecanismo De Acción

Baliospermin exerts its effects through various molecular targets and pathways:

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.

Anti-microbial: Disrupts microbial cell membranes and inhibits essential enzymes.

Hepatoprotective: Enhances the activity of antioxidant enzymes and reduces lipid peroxidation.

Comparación Con Compuestos Similares

Baliospermin is structurally and functionally similar to other diterpenoids such as:

Montanin: Another diterpenoid isolated from Baliospermum montanum with similar pharmacological properties.

Phorbol-12-deoxy-13-O-palmitate: Exhibits anti-cancer and anti-inflammatory activities.

12-deoxy-5β-hydrophorbol-13-myristate: Known for its anti-microbial and hepatoprotective effects.

This compound is unique due to its specific combination of pharmacological activities and its presence in Baliospermum montanum .

Actividad Biológica

Baliospermin, a compound derived from the plant Baliospermum montanum (commonly known as the Indian medicinal plant), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of Baliospermum montanum

Baliospermum montanum is a stout under shrub belonging to the Euphorbiaceae family, found in tropical and subtropical regions of the Himalayas. The plant is traditionally used in various medicinal systems for its wide-ranging therapeutic effects, including anti-cancer, anti-microbial, anti-inflammatory, and hepatoprotective activities .

Pharmacological Activities

The biological activity of this compound can be categorized into several key pharmacological actions:

- Anti-cancer : Exhibits cytotoxic effects against various cancer cell lines.

- Anti-microbial : Effective against bacteria and fungi, enhancing immune responses.

- Immunomodulatory : Stimulates phagocytic activity in neutrophils.

- Hepatoprotective : Protects liver cells from damage caused by toxins such as paracetamol.

- Anti-diabetic : Helps in regulating blood glucose levels.

Table 1: Summary of Pharmacological Actions

| System/Organ | Ayurvedic Attribute | Pharmacological Action |

|---|---|---|

| Nervous System | Vāta hara | Anti-convulsant, Anodyne |

| Digestive System | Deepana | Hepatoprotective, Purgative, Anti-cancer |

| Circulatory System | Shōtahara | Anti-inflammatory, Hypotensive |

| Respiratory System | Svāsahara | Anti-asthmatic |

| Immune System | - | Immunomodulatory |

| Skin | Kushtahara | Anti-microbial, Wound healing |

Immunomodulatory Effects

A study evaluated the immunomodulatory effects of this compound by assessing its impact on neutrophil activity. The aqueous extract significantly enhanced neutrophil locomotion and phagocytosis against Candida albicans, indicating its potential role in boosting innate immune responses .

Table 2: Neutrophil Phagocytosis Results

| Groups | Concentration (μg/ml) | Mean Number of Neutrophils/Field |

|---|---|---|

| Control (Pooled Plasma Serum) | - | 4.85 ± 0.86 |

| B. montanum extract | 25 | 27.34 ± 1.08 * |

| B. montanum extract | 50 | 29.12 ± 1.22 * |

| B. montanum extract | 100 | 32.65 ± 1.26 * |

Hepatoprotective Activity

A study conducted on the protective effects of Baliospermum montanum extracts against paracetamol-induced hepatotoxicity demonstrated significant liver protection through histopathological examination . The study indicated that treatment with the extracts resulted in reduced liver enzyme levels and improved histological features compared to control groups.

Antimicrobial Activity

Research has shown that extracts from Baliospermum montanum possess notable antimicrobial properties against various pathogens. A comprehensive analysis using GC-MS identified several bioactive compounds responsible for these effects .

Table 3: Identified Compounds and Their Activities

| Compound Name | Biological Activity |

|---|---|

| β-Sitosterol | Antioxidant, hepatoprotective |

| n-Hexadecanoic Acid | Anti-inflammatory, hypocholesterolemic |

| Propanoic Acid | Antioxidant |

Propiedades

Número CAS |

66583-56-0 |

|---|---|

Fórmula molecular |

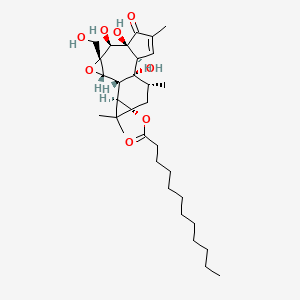

C32H50O8 |

Peso molecular |

562.7 g/mol |

Nombre IUPAC |

[5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] dodecanoate |

InChI |

InChI=1S/C32H50O8/c1-6-7-8-9-10-11-12-13-14-15-22(34)39-30-17-20(3)31(37)21-16-19(2)25(35)32(21,38)27(36)29(18-33)26(40-29)23(31)24(30)28(30,4)5/h16,20-21,23-24,26-27,33,36-38H,6-15,17-18H2,1-5H3 |

Clave InChI |

JGUYJMIAKPTIAH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |

SMILES isomérico |

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@@]3([C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]3[C@@H]1C2(C)C)O5)CO)O)O)C)O)C |

SMILES canónico |

CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.